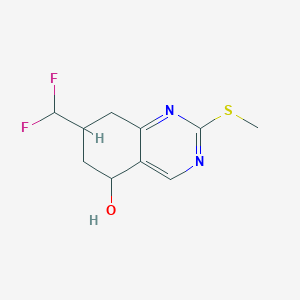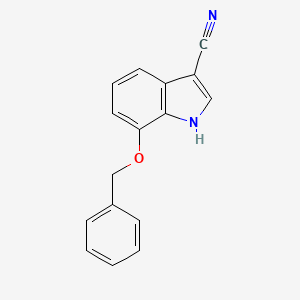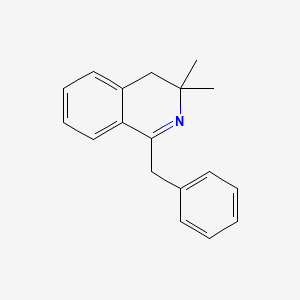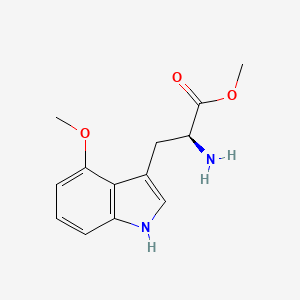
4-(1-Chloroisoquinolin-5-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Chloroisoquinolin-5-YL)morpholine is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol It is a derivative of isoquinoline and morpholine, combining the structural features of both these heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroisoquinolin-5-YL)morpholine typically involves the reaction of 1-chloroisoquinoline with morpholine. One method involves the use of copper acetate (Cu(OAc)2) as a catalyst in an electrochemical reaction between quinoline N-oxides and morpholine . The reaction is carried out in dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Chloroisoquinolin-5-YL)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isoquinoline ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the morpholine ring or the isoquinoline ring.
Applications De Recherche Scientifique
4-(1-Chloroisoquinolin-5-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 4-(1-Chloroisoquinolin-5-YL)morpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloroisoquinoline: Shares the isoquinoline core but lacks the morpholine ring.
Morpholine Derivatives: Compounds like 4-morpholinyl-2-propanol have similar morpholine structures but different substituents.
Uniqueness
4-(1-Chloroisoquinolin-5-YL)morpholine is unique due to the combination of the isoquinoline and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
4-(1-chloroisoquinolin-5-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-11-2-1-3-12(10(11)4-5-15-13)16-6-8-17-9-7-16/h1-5H,6-9H2 |
Clé InChI |
UFRVWXVFEWRWTP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=CC3=C2C=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


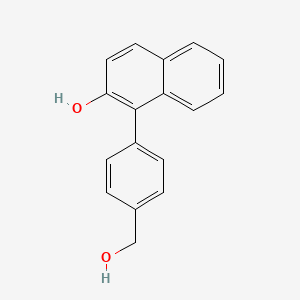
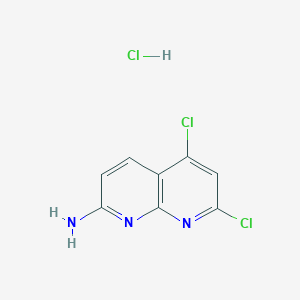
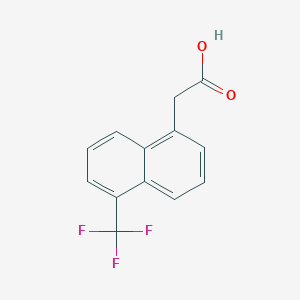

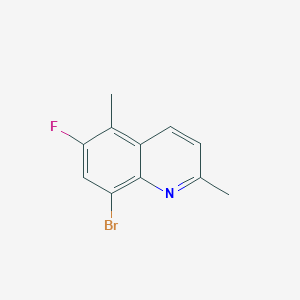
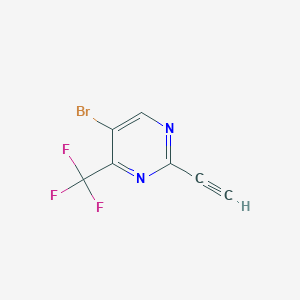

![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
